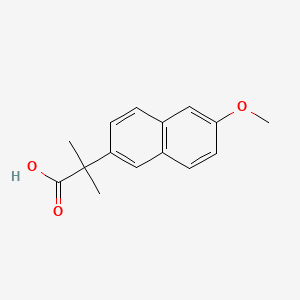

2-(6-甲氧基萘-2-基)-2-甲基丙酸

描述

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a compound related to the active ingredient in the anti-inflammatory agent naproxen. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce pain, inflammation, and stiffness caused by conditions such as arthritis. The compound mentioned is structurally similar to naproxen and is of interest due to its potential applications in pharmaceuticals and its role as an intermediate in the synthesis of related compounds .

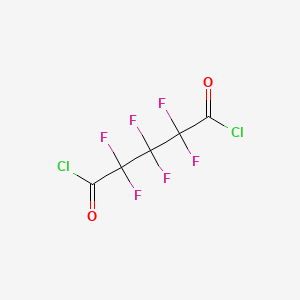

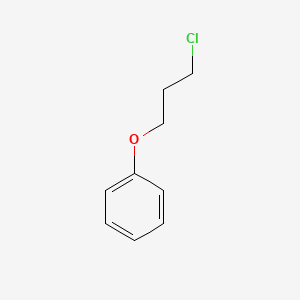

Synthesis Analysis

The synthesis of related compounds, such as 2-(6-methoxy-2-naphthyl)propenoic acid, has been described using a practical method involving palladium-catalyzed reactions. The process includes ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX to the triple bond, followed by palladium-catalyzed carbonylation of the resulting vinyl halide, and finally alkaline hydrolysis . Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate, has been improved with the use of environmentally benign reagents, highlighting the importance of sustainable practices in chemical synthesis .

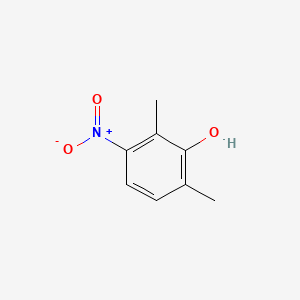

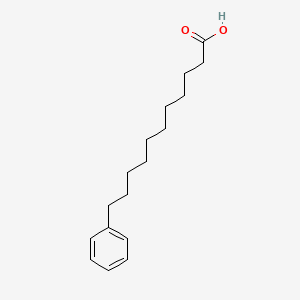

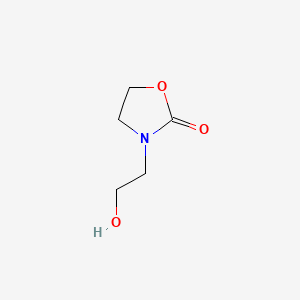

Molecular Structure Analysis

The molecular structure of 2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further linked to a propanoic acid moiety. This structure is crucial for its biological activity and its interactions with biological targets. The stereochemistry of the compound, particularly the (S)-enantiomer, is also significant, as it can influence the drug's effectiveness and safety profile .

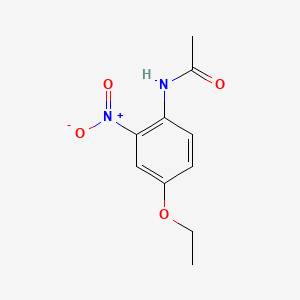

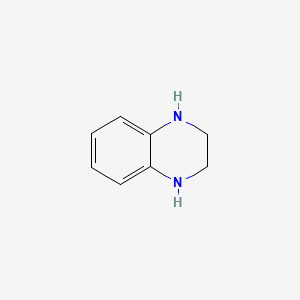

Chemical Reactions Analysis

The compound has been used as a reagent in chemical reactions, particularly for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs. It reacts rapidly and selectively with thiol compounds under mild conditions to form stable fluorescent thiol adducts, which can be quantified even in the presence of excess reagent . Additionally, 2-bromoacetyl-6-methoxynaphthalene, a related compound, has been utilized as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, demonstrating the versatility of these compounds in analytical chemistry .

Physical and Chemical Properties Analysis

The solubility of (S)-Naproxen, a closely related compound, has been studied in various solvents, including methanol, ethanol, acetone, ethyl ethanoate, and propan-2-ol, across a range of temperatures. Understanding the solubility is essential for the formulation of pharmaceuticals and for predicting the behavior of the compound in biological systems. The solubility data were successfully correlated with the semiempirical Apelblat equation, providing a model for predicting solubility under different conditions .

科学研究应用

在HPLC分析中的荧光标记

与2-(6-甲氧基萘-2-基)-2-甲基丙酸相关的4-(6-甲氧基萘-2-基)-4-氧代-2-丁烯酸甲酯,已被用作高效液相色谱(HPLC)中生物重要硫醇分析的荧光标记试剂。这种化合物与硫醇选择性地和迅速地反应,产生荧光加合物,有助于检测制药配方中的谷胱甘肽和半胱氨酸(Gatti, Cavrini, Roveri, & Pinzauti, 1990)。

安全和危害

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

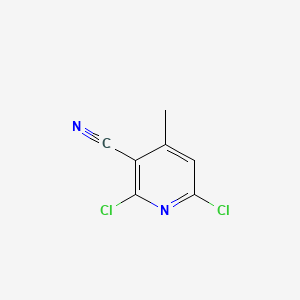

未来方向

Future research could focus on the development of novel anti-tumor compounds based on 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid . For instance, one study synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives and evaluated their potential anti-tumor effects .

属性

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPYQQBEYOGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219384 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

CAS RN |

69337-85-5 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

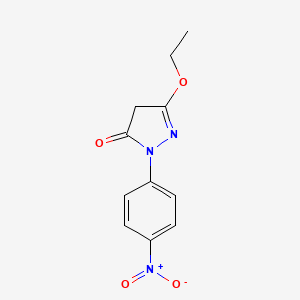

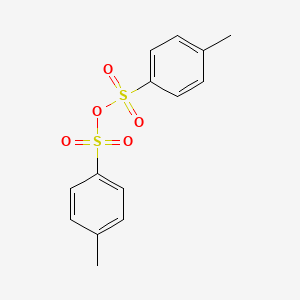

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。